molecular formula C13H10N2S B14760835 5-(Naphthalen-2-yl)thiazol-2-amine

5-(Naphthalen-2-yl)thiazol-2-amine

Cat. No.: B14760835
M. Wt: 226.30 g/mol
InChI Key: DJWMDDJBMOYRIE-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a naphthalen-2-yl group at the 5-position and an amino group at the 2-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings, and their derivatives are widely explored in medicinal chemistry due to their diverse biological activities.

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-naphthalen-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10N2S/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15)

InChI Key

DJWMDDJBMOYRIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with naphthalene derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of 5-(Naphthalen-2-yl)thiazol-2-amine may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as silica sulfuric acid (SSA) can be used to facilitate the reaction and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-(Naphthalen-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures from 0°C to room temperature.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); solvents like dichloromethane or acetonitrile; temperatures from 0°C to reflux.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Key Compounds:

4-(Naphthalen-2-yl)thiazol-2-amine

  • Substituent: Naphthalen-2-yl at thiazole 4-position.
  • Melting Point: 286°C (higher than phenyl-substituted analogs due to enhanced molecular symmetry and packing efficiency).
  • Yield: 76% via lactic acid-mediated synthesis .

5-(Naphthalen-1-ylmethyl)thiazol-2-amine

  • Substituent: Naphthalen-1-ylmethyl (with a methylene spacer).
  • XLogP3: 3.8 (indicative of high lipophilicity).
  • Molecular Weight: 240.33 g/mol.
  • Storage: Requires 2–8°C under argon, suggesting sensitivity to oxidation .

5-(4-Fluorophenyl)thiazol-2-amine

  • Substituent: Electron-withdrawing 4-fluorophenyl.
  • Boiling Point: 359.1°C (reflecting stronger intermolecular forces from fluorine’s electronegativity).
  • Molecular Formula: C₉H₇FN₂S .

5-(Pyridin-4-yl)thiazol-2-amine

  • Substituent: Pyridin-4-yl (introduces basic nitrogen).
  • Molecular Formula: C₈H₇N₃S.
  • Applications: Used as a building block in drug discovery .

Comparative Analysis:

Property 5-(Naphthalen-2-yl)thiazol-2-amine (Target) 4-(Naphthalen-2-yl)thiazol-2-amine 5-(Naphthalen-1-ylmethyl)thiazol-2-amine 5-(4-Fluorophenyl)thiazol-2-amine
Substituent Position 5-position 4-position 5-position (with methylene spacer) 5-position
Melting Point (°C) Not reported 286 Not reported Not reported
Molecular Weight (g/mol) 241.31 (estimated) 241.31 240.33 194.23
XLogP3 ~4.0 (estimated) ~4.0 3.8 ~2.5
Synthetic Yield Not reported 76% Not reported Not reported

Physicochemical Properties

  • Thermal Stability : The 4-(naphthalen-2-yl) isomer’s high melting point (286°C) indicates robust crystalline packing, whereas methylene-spacer derivatives (e.g., 5-(naphthalen-1-ylmethyl)) may exhibit lower thermal stability due to increased flexibility .

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